molecular formula C8H6BrCl B2914401 4-Bromo-1-chloro-2-ethenylbenzene CAS No. 1691087-90-7

4-Bromo-1-chloro-2-ethenylbenzene

Cat. No. B2914401
CAS RN: 1691087-90-7
M. Wt: 217.49
InChI Key: MGPYVEJVRWPGJQ-UHFFFAOYSA-N
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Description

“4-Bromo-1-chloro-2-ethenylbenzene” is a chemical compound with the molecular weight of 217.49 . It is also known as “1-bromo-4-chloro-2-vinylbenzene” and is stored at a temperature of -10 .


Synthesis Analysis

The synthesis of “this compound” can be achieved through various routes. One such method involves the reaction of 2-chloroaniline via diazotization followed by a Sandmeyer reaction . Another method involves the use of (3-chlorophenyl)trimethylgermanium by electrophilic substitution . A third method involves the use of a derivative of (4-bromophenyl)silane using N-bromosuccinimide .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C8H6BrCl/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2 .


Chemical Reactions Analysis

“this compound” is used as a reagent in the synthesis of Dapagliflozin, a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .


Physical And Chemical Properties Analysis

It is in liquid form .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-1-chloro-2-ethenylbenzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic molecules, and its reactivity plays a crucial role in the synthesis of various derivatives .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The process maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This substitution can introduce new functional groups into the molecule, altering its chemical properties and potentially its biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature and pH can affect the rate of the electrophilic aromatic substitution reaction . Additionally, the presence of other reactive species in the environment can compete with the compound for reaction with the benzene ring .

Safety and Hazards

“4-Bromo-1-chloro-2-ethenylbenzene” is classified as a hazardous chemical. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-bromo-1-chloro-2-ethenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPYVEJVRWPGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1691087-90-7
Record name 4-bromo-1-chloro-2-ethenylbenzene
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